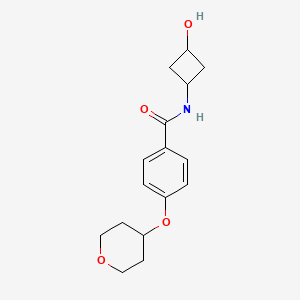
N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide, also known as HOCB, is a small molecule that has gained attention in recent years due to its potential therapeutic applications in various fields of research. This compound belongs to the class of cyclobutane-containing compounds and has a unique structure that makes it an interesting target for synthesis and study.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. It is also believed to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying various biological processes in vitro and in vivo. However, one of the limitations of this compound is its relatively complex synthesis, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are several potential future directions for research on N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of this compound's mechanism of action and its interaction with various enzymes and pathways involved in disease development. Additionally, the potential use of this compound as a tool for studying various biological processes, such as cell signaling and gene expression, is an area of interest for future research.
Synthesis Methods
The synthesis of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide involves a multi-step process that starts with the preparation of 3-hydroxycyclobutanone, which is then reacted with 4-(bromomethyl)phenyl 4-methylbenzenesulfonate to yield the intermediate compound. This intermediate is then treated with sodium hydroxide and 1,4-dioxane to obtain the final product, this compound. The synthesis of this compound is a relatively complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide has been studied extensively in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-13-9-12(10-13)17-16(19)11-1-3-14(4-2-11)21-15-5-7-20-8-6-15/h1-4,12-13,15,18H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCQGYNUUXMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)NC3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337719.png)
![4-[[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]methyl]pyridin-2-amine](/img/structure/B7337726.png)
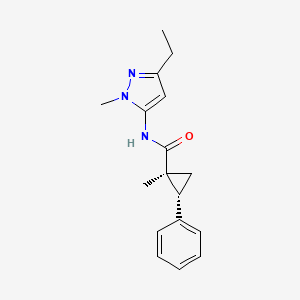
![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)
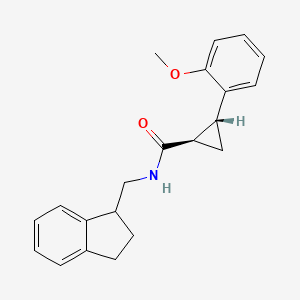
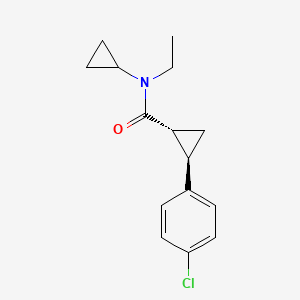
![[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337751.png)
![[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7337760.png)
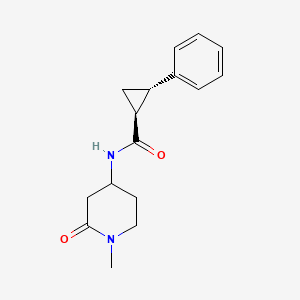
![[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-[(1S,2S)-2-phenylcyclopropyl]methanone](/img/structure/B7337775.png)
![(5-bromo-2-methyl-1,3-thiazol-4-yl)-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]methanone](/img/structure/B7337794.png)
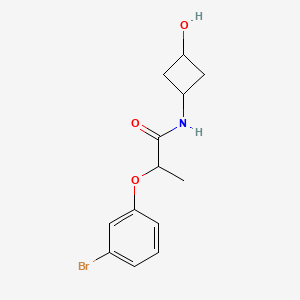
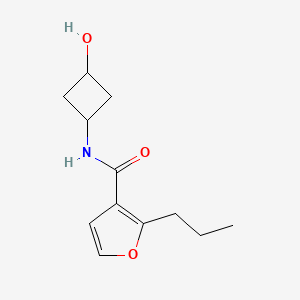
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)
